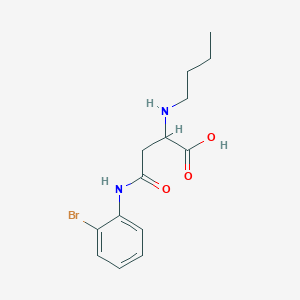

4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid is a complex organic compound characterized by its bromophenyl and butylamino groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the butylamino group to its corresponding oxo form.

Reduction: Reduction of the bromophenyl group to form a phenyl group.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium cyanide (NaCN) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid.

Reduction: Formation of 4-(2-Phenylamino)-2-(butylamino)-4-oxobutanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid can be used to study enzyme inhibition and protein interactions. Its structural complexity allows for the design of specific inhibitors and probes.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways. Its ability to interact with various molecular targets makes it a valuable candidate for medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.

Mécanisme D'action

The mechanism by which 4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to enzymes or receptors, modulating their activity. The butylamino group may enhance the compound's solubility and bioavailability, facilitating its interaction with biological targets.

Comparaison Avec Des Composés Similaires

4-((2-Chlorophenyl)amino)-2-(butylamino)-4-oxobutanoic acid

4-((2-Iodophenyl)amino)-2-(butylamino)-4-oxobutanoic acid

4-((2-Methylphenyl)amino)-2-(butylamino)-4-oxobutanoic acid

Uniqueness: 4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid stands out due to its bromophenyl group, which imparts unique chemical reactivity compared to its chloro-, iodo-, and methyl- analogs. This distinct reactivity can lead to different biological and industrial applications.

Activité Biologique

4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, including anticancer properties and effects on cellular mechanisms. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈BrN₂O₃

- Molecular Weight : 344.21 g/mol

This compound features a bromophenyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Induction of Apoptosis : Studies indicate that this compound can induce programmed cell death in cancer cells, making it a candidate for anticancer therapies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that this compound exhibits selective cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.7 | 5.0 |

| HeLa (Cervical Cancer) | 14.7 | 4.5 |

| T98G (Glioblastoma) | 10.5 | 6.0 |

The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, which is crucial for therapeutic applications.

Mechanisms of Apoptosis Induction

The induction of apoptosis by this compound has been documented through flow cytometry analysis, revealing that it promotes early and late apoptosis in treated cancer cells:

- Early Apoptosis Rates :

- MCF-7 Cells: Increased by up to 30% at higher concentrations.

- HeLa Cells: Early apoptosis rates reached 25% after treatment.

Anti-Biofilm Activity

In addition to its anticancer properties, the compound has demonstrated anti-biofilm activity against certain bacterial strains. This dual action could make it valuable in treating infections related to biofilm formation.

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study published in MDPI demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Apoptotic Effects : Another investigation indicated that the compound effectively induced apoptosis in HeLa cells, with a marked increase in apoptotic markers observed through annexin V staining assays .

- Biofilm Inhibition : Research into the anti-biofilm properties revealed that at sub-MIC concentrations, the compound inhibited biofilm formation by up to 94% against Vibrio species, showcasing its potential utility in treating biofilm-associated infections .

Propriétés

IUPAC Name |

4-(2-bromoanilino)-2-(butylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-2-3-8-16-12(14(19)20)9-13(18)17-11-7-5-4-6-10(11)15/h4-7,12,16H,2-3,8-9H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQILUQWKKZFLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.